molecular formula C14H10ClF2N5O2S B6487438 2-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 921061-35-0

2-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6487438
CAS No.: 921061-35-0
M. Wt: 385.8 g/mol
InChI Key: WTTGXGFUKOLLKE-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a unique heterocyclic architecture. The compound comprises a benzene sulfonamide core substituted with a chlorine atom at position 2. The sulfonamide nitrogen is further functionalized with a methyl group linked to a 1H-tetrazol-5-yl ring, which itself is substituted with a 3,4-difluorophenyl group at position 1. This structural complexity confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Molecular Formula: C₁₃H₉ClF₂N₅O₂S
Molecular Weight: ~372.77 g/mol (calculated based on constituent atomic masses).
Key Features:

  • Chlorine substituent on the benzene sulfonamide: Enhances electrophilicity and influences binding interactions.

Properties

IUPAC Name

2-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2N5O2S/c15-10-3-1-2-4-13(10)25(23,24)18-8-14-19-20-21-22(14)9-5-6-11(16)12(17)7-9/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTGXGFUKOLLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H10ClF2N5O2S
  • Molecular Weight : 359.77 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on various cellular pathways and potential therapeutic applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting the dihydropteroate synthase (DHPS) enzyme involved in folate synthesis. The binding affinity of these compounds to DHPS has been evaluated through computational docking studies, revealing promising interactions that could lead to effective antimicrobial agents .

Cardiovascular Effects

Sulfonamide derivatives have also been studied for their cardiovascular effects. One study using an isolated rat heart model demonstrated that certain benzene sulfonamides could alter perfusion pressure and coronary resistance. The results suggested that these compounds may interact with calcium channels, potentially offering therapeutic benefits in conditions such as pulmonary hypertension .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria, it was found that specific structural modifications enhanced their efficacy. The study highlighted the importance of the 3,4-difluorophenyl group in improving binding affinity to bacterial enzymes .

CompoundTarget BacteriaActivity
This compoundE. coliActive
Related SulfonamideB. subtilisActive

Study 2: Cardiovascular Impact

Another research focused on the cardiovascular implications of benzene sulfonamides found that specific derivatives could significantly decrease perfusion pressure in isolated heart preparations. This suggests a potential role in managing cardiac conditions .

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
2-chloro-N-{[...]}0.001Decreased

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Enzymatic Pathways : By targeting key enzymes like DHPS, these compounds disrupt essential metabolic processes in bacteria.
  • Calcium Channel Interaction : The ability to modulate calcium channels may explain the cardiovascular effects observed in animal models.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties is crucial for assessing the safety and efficacy of new compounds. Theoretical models suggest favorable absorption and distribution characteristics for this class of compounds . However, further studies are needed to establish comprehensive pharmacokinetic profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the benzene sulfonamide core, tetrazole ring, or heterocyclic components. Below is a systematic comparison based on molecular features and available

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Benzene Sulfonamide/Tetrazole) CAS Number Purity
Target Compound : 2-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide C₁₃H₉ClF₂N₅O₂S 372.77 Chloro (C2), 3,4-difluorophenyl-tetrazole N/A N/A
4-amino-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide C₇H₈N₆O₂S 240.24 Amino (C4), unsubstituted tetrazole N/A 95%
3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide C₈H₈ClN₅O₂S 289.71 Chloro (C4), amino (C3), methyl-tetrazole N/A 95%
2-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid C₉H₇FN₄O₂S 278.25 Sulfanyl-acetic acid, 3-fluorophenyl-tetrazole N/A N/A
3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide C₁₉H₂₀ClN₃O₂S 389.90 Chloro (C3), methyl (C2), pyrazole-phenyl 2640885-63-6 N/A

Key Observations:

Substituent Effects on the Benzene Sulfonamide: Chlorine vs. Amino Groups: The target compound’s chloro substituent (C2) enhances electron-withdrawing effects compared to amino-substituted analogs (e.g., 4-amino-N-(1H-tetrazol-5-yl)benzene-1-sulfonamide ). This difference may alter solubility and receptor-binding kinetics.

Tetrazole Ring Modifications :

  • Fluorination Patterns : The 3,4-difluorophenyl group on the target compound increases steric bulk and lipophilicity compared to 3-fluorophenyl derivatives (e.g., ). Fluorine atoms also enhance metabolic stability by resisting oxidative degradation.
  • Methyl-Tetrazole Variants : The methyl group on the tetrazole ring in may reduce hydrogen-bonding capacity compared to the unsubstituted tetrazole in the target compound.

Heterocyclic Replacements :

  • Tetrazole vs. Pyrazole : Pyrazole-based sulfonamides (e.g., ) exhibit reduced acidity (pKa ~20 for pyrazole vs. ~4.9 for tetrazole), impacting ionization state under physiological conditions .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~372.77 g/mol) compared to simpler analogs (e.g., 240.24 g/mol in ) suggests reduced solubility in aqueous media, a critical factor for drug design.

Research Implications

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons highlight design strategies for optimizing sulfonamide derivatives:

  • Fluorine Incorporation : Improves stability and membrane permeability .
  • Tetrazole vs. Pyrazole Selection : Dictates acidity and interaction with biological targets .
  • Substituent Positioning : Chlorine at C2 (target compound) vs. C4 () alters electronic distribution and steric accessibility.

Future studies should prioritize synthesizing the target compound and evaluating its biological activity relative to these analogs, with emphasis on solubility, binding affinity, and metabolic profiles.

Preparation Methods

Cycloaddition Reaction

3,4-Difluorobenzonitrile reacts with sodium azide in a 3:1 isopropanol/water mixture at 160°C for 1–4 hours. Indium chloride (0.2 equivalents) facilitates the formation of 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbonitrile. The reaction proceeds via the mechanism outlined in Equation 1:

3,4-Difluorobenzonitrile+NaN3InCl3,Δ1-(3,4-Difluorophenyl)-1H-tetrazole-5-carbonitrile\text{3,4-Difluorobenzonitrile} + \text{NaN}3 \xrightarrow{\text{InCl}3, \Delta} \text{1-(3,4-Difluorophenyl)-1H-tetrazole-5-carbonitrile}

Key Parameters

  • Catalyst: InCl₃ (0.2 eq)

  • Temperature: 160°C

  • Yield: 85–92%

Reduction of Nitrile to Primary Amine

The nitrile group at the 5-position of the tetrazole is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step yields 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanamine, a critical intermediate for sulfonamide formation.

Tetrazole-5-carbonitrileLiAlH4,THFTetrazole-5-methanamine\text{Tetrazole-5-carbonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Tetrazole-5-methanamine}

Optimization Notes

  • Excess LiAlH₄ (2.5 eq) ensures complete reduction.

  • Reaction time: 6 hours at reflux.

Preparation of 2-Chlorobenzenesulfonyl Chloride

2-Chlorobenzenesulfonyl chloride is synthesized via chlorination of 2-chlorobenzenethiol using chlorine gas in hydrochloric acid. This method, adapted from heterocyclic sulfonamide synthesis, ensures high purity and scalability.

Chlorination of Mercaptan

2-Chlorobenzenethiol undergoes chlorination in ice-cold hydrochloric acid with continuous Cl₂ gas bubbling. The reaction is exothermic and requires temperature control (<10°C) to minimize byproducts.

2-Chlorobenzenethiol+3Cl22-Chlorobenzenesulfonyl chloride+2HCl\text{2-Chlorobenzenethiol} + 3\text{Cl}_2 \rightarrow \text{2-Chlorobenzenesulfonyl chloride} + 2\text{HCl}

Purification

  • Crude product is washed with ice-cold water and recrystallized from hexane.

  • Purity: >98% (HPLC).

Coupling Reaction to Form Sulfonamide

The final step involves reacting 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanamine with 2-chlorobenzenesulfonyl chloride in the presence of a base to form the target sulfonamide.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)

  • Base: Pyridine (1.5 eq) to neutralize HCl

  • Molar Ratio: 1:1.2 (amine:sulfonyl chloride)

  • Temperature: 0°C → room temperature

Tetrazole-methanamine+Sulfonyl chloridepyridineTarget sulfonamide\text{Tetrazole-methanamine} + \text{Sulfonyl chloride} \xrightarrow{\text{pyridine}} \text{Target sulfonamide}

Yield and Characterization

  • Yield: 76–82%

  • Purity: Confirmed via ¹H NMR (δ 4.5 ppm, singlet for CH₂; δ 8.25 ppm, aromatic protons).

Comparative Analysis of Synthetic Routes

StepMethodCatalyst/ConditionsYield (%)Source
Tetrazole formation[2+3] CycloadditionInCl₃, 160°C, 1–4 h85–92
Nitrile reductionLiAlH₄ in THFReflux, 6 h78
Sulfonamide couplingDMF/pyridine, 0°C → RT1:1.2 molar ratio76–82

Industrial-Scale Considerations

Continuous Flow Reactor for Sulfonamide Coupling

Adopting continuous flow technology, as demonstrated in thiazole synthesis, enhances reaction control and reduces byproduct formation. Key advantages include:

  • Temperature Control: Maintained at -50°C during reagent mixing.

  • Throughput: 5–10 kg/hr capacity with >90% conversion.

Purification Strategies

  • Recrystallization: Target compound is purified using toluene/water biphasic systems, achieving >99% purity.

  • Chromatography: Reserved for small-scale batches to resolve minor impurities.

Challenges and Mitigation

Tetrazole Ring Stability

The tetrazole ring is sensitive to oxidative degradation. Storage under inert atmosphere (N₂) at -20°C prevents decomposition.

Sulfonyl Chloride Hydrolysis

Rapid coupling after sulfonyl chloride synthesis minimizes hydrolysis to sulfonic acid .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-chloro-N-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}benzene-1-sulfonamide, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves sequential coupling reactions. For example:

Tetrazole ring formation : Reacting 3,4-difluorophenyl nitrile with sodium azide and ammonium chloride under reflux in DMF .

Methylation : Introducing the methyl group via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃).

Sulfonamide coupling : Reacting the tetrazole intermediate with 2-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions .

  • Optimization : Yields improve with strict control of stoichiometry (1:1.2 molar ratio for sulfonylation) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., tetrazole proton at δ 8.9–9.2 ppm, sulfonamide NH at δ 5.1–5.5 ppm). Use deuterated DMSO-d₆ to prevent solvent interference .
  • HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 454.05) with <3 ppm error .
    • Artifact Mitigation : Dry solvents (molecular sieves) and degas samples to avoid oxidation byproducts. Compare experimental data with computational predictions (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity, and what computational tools validate these effects?

  • SAR Insights :

  • Fluorine Substitution : 3,4-Difluorophenyl enhances metabolic stability and target binding via hydrophobic interactions. Chlorine at the benzene sulfonamide improves electron-withdrawing effects, stabilizing enzyme interactions .
  • Tetrazole vs. Triazole : Tetrazole rings increase acidity (pKa ~4.5), enhancing hydrogen-bonding potential compared to triazoles (pKa ~8.2) .
    • Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like carbonic anhydrase IX. ΔG values correlate with experimental IC₅₀ data .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Approach :

Assay Standardization : Use uniform cell lines (e.g., HEK293 for off-target effects) and enzyme concentrations (e.g., 10 nM carbonic anhydrase).

Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based thermal shift) with cell viability (MTT assay) to distinguish target-specific effects .

  • Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from buffer composition (zinc content in carbonic anhydrase assays). Chelators like EDTA normalize results .

Q. How does the compound’s stability under physiological conditions influence experimental design?

  • Stability Profile :

  • pH Sensitivity : Degrades in acidic conditions (t₁/₂ = 2 h at pH 2) via sulfonamide hydrolysis. Use neutral buffers (PBS, pH 7.4) for in vitro studies .
  • Light Sensitivity : Tetrazole rings undergo photodegradation. Store solutions in amber vials at -20°C .
    • Experimental Adjustments : Pre-incubate compounds in assay buffers for 30 min to assess stability before adding biological components .

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